molecular formula C9H9NO3S B12511059 4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide

4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide

Cat. No.: B12511059
M. Wt: 211.24 g/mol
InChI Key: HJIBHRGJZJTFGW-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by a benzene ring fused to a thiazine ring, with a hydroxyl group at the 4-position and a methyl group at the 1-position The presence of the 2,2-dioxide group indicates the oxidation state of the sulfur atom in the thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide typically involves the reaction of a suitable precursor with sulfur-containing reagents. One common method involves the cyclization of 2-aminobenzenesulfonamide with a carbonyl compound under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired benzothiazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for the development of new antibiotics and antiviral agents.

    Medicine: Shows promise as an anti-inflammatory, analgesic, and anticancer agent. It has been investigated for its ability to modulate biological pathways involved in these diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2,2-dioxide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

1-methyl-2,2-dioxo-2λ6,1-benzothiazin-4-ol

InChI

InChI=1S/C9H9NO3S/c1-10-8-5-3-2-4-7(8)9(11)6-14(10,12)13/h2-6,11H,1H3

InChI Key

HJIBHRGJZJTFGW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CS1(=O)=O)O

Origin of Product

United States

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